Piperazine IMCR Scaffold Diversity
The piperazine core in 1-benzoyl-4-(2-isocyanoethyl)piperazine enables participation in isocyanide-based multicomponent reactions (IMCRs) that generate chemically distinct scaffolds compared to non-piperazine isocyanides. While simple alkyl isocyanides typically yield linear Ugi adducts, piperazine-containing isocyanides provide a gateway to post-Ugi cyclization pathways that yield cyclic peptidomimetics, diketopiperazines, and fused heterocycles . The piperazine scaffold itself provides a privileged entry point to no fewer than 35 different piperazine-derived scaffolds through IMCR chemistry [1].
| Evidence Dimension | Number of accessible scaffold types via IMCR |
|---|---|
| Target Compound Data | Access to ≥35 distinct piperazine-derived scaffolds [1] |
| Comparator Or Baseline | Simple alkyl isocyanides (e.g., tert-butyl isocyanide): limited primarily to linear Ugi adducts |
| Quantified Difference | ≥35 vs. ~1-3 scaffold types (estimated difference >10-fold) |
| Conditions | IMCR chemistry context; includes post-Ugi cyclization transformations |
Why This Matters
Procurement of piperazine-containing isocyanides enables access to a structurally diverse chemical space that alkyl isocyanides cannot provide, making this compound essential for diversity-oriented synthesis programs.
- [1] Romano V. A. Orru and Eelco Ruijter, editors. Synthesis of Heterocycles via Multicomponent Reactions I. Topics in Heterocyclic Chemistry, vol 23. Springer, Berlin, Heidelberg, 2010. View Source
